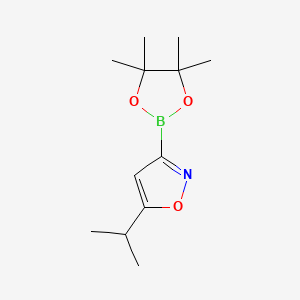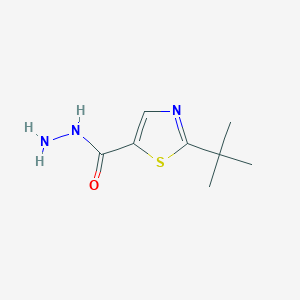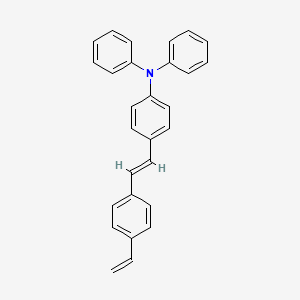
(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diphenylpyrimidinyl moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents.
Industrial Production Methods
In an industrial setting, the production of (3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of more robust and recyclable palladium catalysts can help reduce costs and minimize environmental impact.
化学反应分析
Types of Reactions
(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The phenyl and pyrimidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted phenyl and pyrimidinyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.
科学研究应用
(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical and biological processes. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-Formylphenylboronic Acid: Contains a formyl group, used in the synthesis of bioactive molecules.
2,6-Dimethylpyridin-4-ylboronic Acid: Contains a pyridinyl group, used in various chemical reactions.
Uniqueness
(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid is unique due to its complex structure, which provides enhanced reactivity and selectivity in chemical reactions. The presence of the diphenylpyrimidinyl moiety allows for additional functionalization and the formation of more complex molecules compared to simpler boronic acids.
属性
分子式 |
C22H17BN2O2 |
|---|---|
分子量 |
352.2 g/mol |
IUPAC 名称 |
[3-(4,6-diphenylpyrimidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C22H17BN2O2/c26-23(27)19-13-7-12-18(14-19)22-24-20(16-8-3-1-4-9-16)15-21(25-22)17-10-5-2-6-11-17/h1-15,26-27H |
InChI 键 |
BWKHQKWURUQXSE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


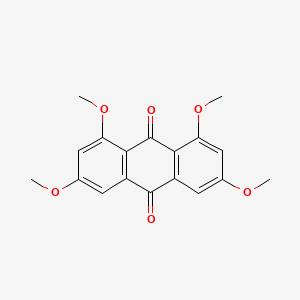
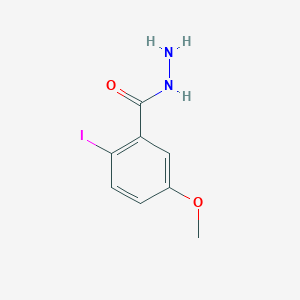
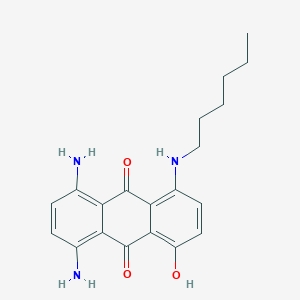
![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

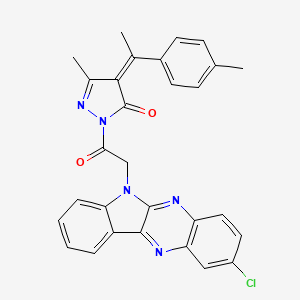
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
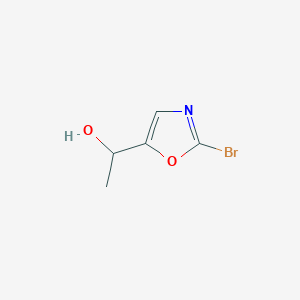
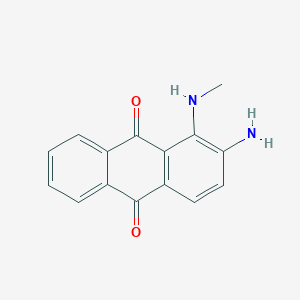
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
